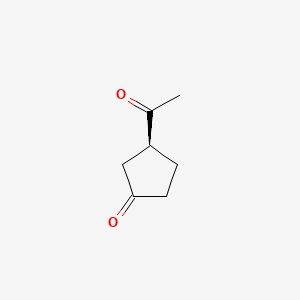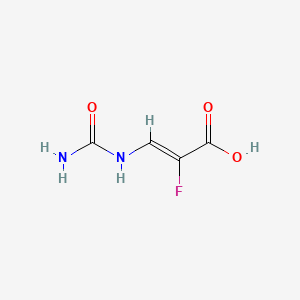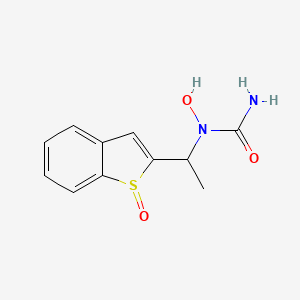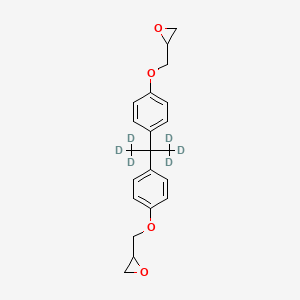
Bisphenol A-d6 Diglycidyl Ether
Descripción general
Descripción
Bisphenol A diglycidyl ether (commonly abbreviated as BADGE or DGEBA) is an organic compound and a liquid epoxy resin . It’s a key component of many epoxy resin formulations . It’s used to inhibit the peroxisome proliferator-activated receptor (PPARγ), adipocyte differentiation, and induce apoptosis in tumor cells .
Synthesis Analysis
BADGE is prepared by O-alkylation of bisphenol A with epichlorohydrin . This reaction mainly affords bisphenol A diglycidyl ether, as well as some oligomer . The degree of polymerization may be as low as 0.1 .Molecular Structure Analysis
The molecular formula of Bisphenol A diglycidyl ether is C21H24O4 . Its average mass is 340.413 Da and its monoisotopic mass is 340.167450 Da .Chemical Reactions Analysis
Bisphenol A diglycidyl ether slowly hydrolyzes to 2,2-bis [4 (2,3-dihydroxypropoxy)phenyl)propane (bis-HPPP). Similarly, DGEBA reacts with acrylic acid to give vinyl ester resins . The reaction results in opening of the epoxide ring, generating unsaturated esters at each terminus of the molecule .Physical And Chemical Properties Analysis
Bisphenol A diglycidyl ether is a colorless viscous liquid (commercial samples can appear pale straw-coloured) . It’s insoluble in water .Aplicaciones Científicas De Investigación
Analytical Methods, Occurrence, and Toxicity
BADGE-based epoxy resins are prevalent in numerous industrial applications due to their desirable physical and chemical properties. A comprehensive review highlighted the extensive production and application of BADGE, focusing on its analytical methods, environmental occurrence, transformation, and toxicity. The review emphasizes BADGE's ubiquity in environmental and human specimens, necessitating water-free sample pretreatments to avoid hydrolysis during analysis. Furthermore, the study underlines the importance of investigating BADGE's complex reactions with endogenous metabolites and its potential as an endocrine disruptor. Future research should delve into BADGE's metabolic transformations and validate its role in endocrine disruption (Dongqi Wang et al., 2021).
Effects on Skeletal Health
Investigations into the effects of Bisphenol A (BPA) and its derivatives, including BADGE, on bone health have revealed varied impacts across different models. Studies in cellular, animal, and human contexts indicate that exposure to these compounds can influence bone cell proliferation, differentiation, and overall bone health. Specifically, BADGE has shown to improve bone health in rodent models, highlighting the need for further comprehensive studies to ascertain its effects in humans (K. Chin, K. Pang, & W. Mark-Lee, 2018).
Epoxy Monomers and Polymer Blends
BADGE, when blended with other materials like vegetable oil-derived epoxy monomers, demonstrates improved compatibility, crosslinking, and mechanical strength in polymerized materials. Such blends offer significant advantages in fabricating structural and complex epoxy composites, indicating BADGE's crucial role in enhancing the properties of renewable resource-based composites (Rongpeng Wang & T. Schuman, 2013).
Dental Applications and Safety
The safety of BADGE and related compounds in dental materials has been scrutinized due to their potential endocrine-disrupting properties. While some studies suggest that materials containing BADGE derivatives might pose health risks, others argue that the exposure levels from dental applications are significantly lower than the thresholds for adverse effects. The debate underscores the need for detailed safety assessments and possibly the development of safer alternatives (A. Fleisch et al., 2010).
Environmental and Human Health Impacts
Reviews on BADGE's environmental fate and its analogs highlight the growing concern over their endocrine-disrupting effects and potential health impacts. Despite regulatory efforts to limit BPA use, the prevalence of BADGE and its derivatives in the environment and their detection in human specimens call for rigorous monitoring and comprehensive risk assessments to safeguard public health (Y. Huang et al., 2012).
Mecanismo De Acción
Target of Action
Bisphenol A-d6 Diglycidyl Ether, commonly abbreviated as BADGE, primarily targets the Cation channel sperm-associated protein 1 in humans . This protein plays a central role in calcium-dependent physiological responses that are essential for successful fertilization .
Mode of Action
BADGE acts as an activator of the Cation channel sperm-associated protein 1 . This interaction triggers a series of changes in the target protein, which in turn affects the calcium signaling in human sperm cells .
Biochemical Pathways
BADGE can affect the CatSper Ca2+ channel in human sperm, thereby influencing the calcium signaling pathways . This could potentially disrupt human sperm function by interfering with normal CatSper-signaling . Furthermore, BADGE is known to inhibit the peroxisome proliferator-activated receptor (PPAR) and block rosiglitazone- and insulin-induced adipogenesis .
Pharmacokinetics
The half-life for oral absorption is 42 minutes, suggesting that more than one third of the orally administered amount is degraded in the gastrointestinal tract .
Result of Action
The activation of the Cation channel sperm-associated protein 1 by BADGE can lead to changes in calcium signaling in human sperm cells . This could potentially disrupt human sperm function . Additionally, the inhibition of PPAR by BADGE can block rosiglitazone- and insulin-induced adipogenesis .
Action Environment
The action of BADGE can be influenced by environmental factors. For instance, the compound is highly reactive and forms a number of species upon exposure to water or HCl . Many of these compounds, including BADGE itself, are suspected endocrine disruptors . Furthermore, the hydrolysis of the ether bonds in BADGE liberates bisphenol A, which is also strongly suspected of being an endocrine disruptor .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[4-[1,1,1,3,3,3-hexadeuterio-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVJGUPQDGYKZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747174 | |
| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346600-09-6 | |
| Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



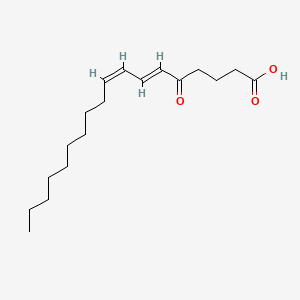

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)
![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/no-structure.png)


